Octamethyltrisiloxane

Catalog No.
S582133
CAS No.
107-51-7
M.F
(CH3)3-Si-[O-Si(CH3)2]n-O-Si(CH3)3
M. Wt
236.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethyltrisiloxane

CAS Number

107-51-7

Product Name

Octamethyltrisiloxane

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane

Molecular Formula

(CH3)3-Si-[O-Si(CH3)2]n-O-Si(CH3)3

Molecular Weight

236.53 g/mol

InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3

InChI Key

CXQXSVUQTKDNFP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Solubility

1.44e-07 M
Immiscible with water
Immiscible with alcohol
Miscible with chloroform; soluble in chlorinated hydrocarbons, benzene, toluene, xylene, n-hexane, petroleum spirits, ether, amyl acetate; very slightly soluble in isopropyl alcohol; insoluble in methanol, acetone

Synonyms

1,1,1,3,3,5,5,5-Octamethyltrisiloxane; Dimethylbis(trimethylsiloxy)silane; FRD 20; KF 96A1cs; KF 96L1.0; OS 20; Pentamethyl(trimethylsiloxy)disiloxane; Pentamethyl(trimethylsilyloxy)disiloxane;

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
  • Biocompatibility: PDMS exhibits excellent biocompatibility, meaning it poses minimal risk to living cells and tissues. This makes it suitable for studying cell behavior, drug interactions, and other biological processes at the microfluidic scale.
  • Optical clarity: PDMS is transparent, allowing researchers to observe and analyze biological samples directly within the microfluidic device using microscopy techniques.
  • Gas permeability: PDMS allows for the efficient diffusion of gases like oxygen and carbon dioxide, essential for maintaining the viability of cells and tissues within microfluidic channels.
  • Elastomeric properties: PDMS is flexible and elastic, enabling the creation of microfluidic devices with intricate microchannels and chambers that can mimic complex biological environments [].
  • Ease of fabrication: PDMS can be easily molded and patterned using various techniques like photolithography, making it a cost-effective and versatile material for rapid prototyping of microfluidic devices [].

These properties have led to the widespread adoption of PDMS in various biomicrofluidic applications, including:

  • Cell culture and analysis: PDMS microfluidic devices can be used to create controlled environments for studying cell growth, differentiation, and migration.
  • Drug discovery and screening: Microfluidic platforms allow for the rapid testing and analysis of various drug candidates on cell cultures within microchannels [].
  • Microenvironment creation: PDMS devices can be used to mimic specific microenvironments, such as tumor microenvironments, for studying disease progression and drug response [].
  • Chemotaxis studies: Microfluidic channels can be designed to create gradients of chemical signals, enabling the investigation of cell movement and migration towards specific stimuli [].
  • Vascular function studies: PDMS microfluidic devices can be used to model blood flow and analyze the behavior of endothelial cells lining the blood vessels [].

Octamethyltrisiloxane is an organosilicon compound characterized by the chemical formula C8H24O2Si3\text{C}_8\text{H}_{24}\text{O}_2\text{Si}_3. It belongs to the class of siloxanes, specifically a trisiloxane, where all hydrogen atoms are substituted with methyl groups. This compound appears as a colorless, viscous liquid and is known for its low volatility and high thermal stability. Its unique structure allows it to exhibit properties that make it useful in various industrial applications, particularly in cosmetics and personal care products .

Not applicable for PDMS as it doesn't typically participate in biological processes.

  • Inhalation: Avoid inhaling dust or aerosols of PDMS particles.
  • Eye contact: May cause mild eye irritation. Flush eyes with water in case of contact.
, primarily involving hydrolysis and polymerization. The compound can be produced through the hydrolysis of dimethyldichlorosilane, leading to a mixture of cyclic and linear siloxanes. Under certain conditions, such as in the presence of strong bases like potassium hydroxide, octamethyltrisiloxane can participate in ring-opening polymerization, forming longer siloxane chains .

The biological activity of octamethyltrisiloxane has been studied to assess its toxicity and environmental impact. It exhibits low acute toxicity; for instance, the oral median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg. Studies indicate that while it may cause some effects on liver and kidney functions at high doses, these are not considered relevant to human health at typical exposure levels . Furthermore, assessments have shown negligible risk to aquatic organisms at expected environmental concentrations .

The primary method for synthesizing octamethyltrisiloxane involves the hydrolysis of dimethyldichlorosilane. The process includes:

  • Mixing: Dimethyldichlorosilane is mixed with water.
  • Hydrolysis: This reaction produces a mixture of siloxanes.
  • Separation: The resulting products are separated by distillation to isolate octamethyltrisiloxane from other cyclic oligomers and linear siloxanes .

Octamethyltrisiloxane has a wide range of applications due to its unique properties:

  • Cosmetics: Used as a conditioning agent and emollient in skin and hair care products.
  • Industrial Uses: Acts as a solvent, coupling agent, and surface tension modifier in various formulations.
  • Food Packaging: Employed as an additive due to its low toxicity and stability.
  • Adhesives and Sealants: Utilized for its adhesive properties in construction and manufacturing .

Several compounds share structural similarities with octamethyltrisiloxane, including:

Compound NameChemical FormulaKey Characteristics
HexamethyldisiloxaneC6H18O2Si2Used as a lubricant and in personal care products.
DecamethylcyclopentasiloxaneC10H30O5Si5Known for its use in high-performance lubricants.
OctamethylcyclotetrasiloxaneC8H24O4Si4Commonly used in cosmetics; exhibits similar properties but is cyclic.

Uniqueness of Octamethyltrisiloxane

Octamethyltrisiloxane is unique due to its specific trisiloxane structure which allows it to maintain low viscosity while providing excellent thermal stability and chemical resistance. This makes it particularly valuable in applications requiring durability under varying conditions, such as cosmetics where skin compatibility is essential . Its production methods also differ slightly from those of similar compounds, emphasizing its distinct role within the organosilicon family.

Physical Description

Liquid

Color/Form

Colorless oil
Clear colorless liquids

Boiling Point

153.0 °C

Vapor Density

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/

Density

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/

LogP

6.6 (LogP)

Melting Point

-80.0 °C

UNII

9G1ZW13R0G

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 128 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 67 of 195 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

For the gentle relief of wind and griping pains in infants, caused by the accumulation of ingested air. Facilitates eructation. Can be used from birth onwards.
Dimethicone may be used with simethicone in oral pharmaceutical formulations used in the treatment of flatulence.
The FDA has proposed classifying dimethicone as Category 1 (recognized as safe and effective) for use as a skin protectant up to 30% in infants, children, and adults with the labeling: Warning. Not to be applied over puncture wounds, infections, or lacerations. The FDA has also proposed dimethicone as Category 1 in the treatment and prevention of diaper rash.
Treatment of head lice using physically acting preparations based on silicones /dimethicone 4% lotion/ is currently replacing insecticide use due to widespread resistance to neurotoxic agents.
/Experimental Therapy/ ... This trial we assessed the efficacy of a product containing a high (92%) concentration of the silicone oil dimeticone (identical in composition to NYDA(R)), as compared to a 1% permethrin lotion. METHODS: Randomized, controlled, observer blinded clinical trial. Participants were recruited from a poor urban neighborhood in Brazil where pediculosis capitis was highly prevalent. To minimize reinfestation during the trial, participants (145 children aged 5-15 years with head lice infestations) were transferred to a holiday resort outside the endemic area for a period of 9 days. Two applications of dimeticone or 1% permethrin were done, seven days apart. Outcome measures were defined as cure (absence of vital head lice) after first application and before and after second applications, degree of itching, cosmetic acceptability, and clinical pathology. RESULTS: Overall cure rates were: day 2 - dimeticone 94.5% (95% CI: 86.6% - 98.5%) and permethrin 66.7% (95% CI: 54.6% - 77.3%; p < 0.0001); day 7 - dimeticone 64.4% (95% CI: 53.3% - 75.3%) and permethrin 59.7% (95% CI: 47.5% - 71.1%; p = 0.5); day 9 - dimeticone 97.2% (95% CI: 90.3% - 99.7%) and permethrin 67.6% (95% CI: 55.4%-78.2%); p < 0.0001). Itching was reduced similarly in both groups. Cosmetic acceptability was significantly better in the dimeticone group as compared to the permethrin group (p = 0.01). Two mild product-related incidents occurred in the dimeticone group. CONCLUSION: The dimeticone product is a safe and highly efficacious pediculicide...
At one time, dimethicone was used in antacid formulations. Now, simethicone is used. /Former/
Active ingredient in a lipid enhanced formula that is light and fast absorbing. ... proven to restore moisture and maintain the barrier function of the skin.
Oleaginous ointment base, skin protectant, antifoaming agent; prosthetic aid (soft tissue). /Dimethicone 350/

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03A - Ectoparasiticides, incl. scabicides
P03AX - Other ectoparasiticides, incl. scabicides
P03AX05 - Dimeticone

Vapor Pressure

3.34 mmHg

Pictograms

Irritant

Irritant

Other CAS

9006-65-9
107-51-7
63148-62-9

Associated Chemicals

Polydimethylsiloxane;1646-73-7

Wikipedia

Octamethyltrisiloxane

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Skin conditioning

Methods of Manufacturing

Polydimethylsiloxane oils are manufactured by the equilibrium polymerization of cyclic or linear dimethylsilicone precursors.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Personal Care Applications
Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-: ACTIVE
Polydimethylsiloxanes are practically inert polymers.

Analytic Laboratory Methods

NIOSH Method: 227. Analyte: Polymethylsiloxane mist in air. Matrix: Air. Procedure: Flameless atomic absorption analysis. Method Evaluation: Method was validated over the range of 0.01 to 0.1 mg/cu m using a 400 liter sample. Method detection limit: 0.04 mg/ml or 0.001 mg/cu m. sample. Method detection limit: 0.04 mg/ml or 0.001 mg/cu m. Precision (CVT): 0.15. Interferences: Chloroform-soluble silicon compounds presumably would interfere. /Polymethylsiloxane mist in air/
Determination of volatile polydimethylsiloxane by adsorption using a charcoal column and pyrolysis GC.
Atomic absorption spectrophotometric method for determination of polydimethylsiloxane residues in pineapple juice.
Polydimethylsiloxane was determined in emulsions by extraction with org solvents (eg, MeCOBu-iso or n-hexane) and subjected to gel-permeation chromatography on a polystyrene-divinylbenzene column with toluene mobile phase. The relative standard deviation was 1.9% and a calibration graph was linear in the conc range of 0.5-2.5 mg/ml.

Clinical Laboratory Methods

A simple method of extraction and determination of organosilicon oxide polymers (silicones) in 0.1-0.5 g of formalin fixed tissue by atomic absorption spectroscopy is described. Before the tissue is extracted with n-heptane, it is dried in a desiccator containing concentrated sulfuric acid. The graphite tubes in the HGA graphite furnace are tubes with L'vov platform. The evaporation of n-heptane and a part of the charing of the tissue extraction in the tube are done in the presence of O (air). The methods detection limit (2 times standard deviation) is approx 0.009 ug Si/ml tissue extraction which corresponds to approx 0.5 ug polydimethylsiloxane/g tissue.
A quant in vivo ATR/FTIR method to det the concn of ingredients on human skin was developed. The key parameters for control of the method are prism selection, skin/prism contact, and quantitation by hand ratio using the Amide II protein band from skin as an internal standard A test procedure was developed to measure soap wash resistance of polydimethylsiloxane (dimethicone) fluids. The results from these expt indicate that dimethicone substantivity increases with increasing polymer mol wt. Other personal care ingredients can also be evaluated with this technique. The primary criterion is the presence of a distinctive absorption band in the molecule's IR spectrum and, as an example, mink oil data are presented. Finally, the utility of a substantivity aid for enhancing the soap wash resistance of a personal care ingredient was demonstrated using mink oil.
Pharmaceuticals containing di-Me siloxane were refluxed with KOH and Si(OEt)4, the mixture. was cooled and distilled. The distillate was analyzed by GC on a Diasolid ZF column at injection temp of 100 deg. The recovery and relative standard deviation were 98.1 and 2.98%, respectively.

Dates

Modify: 2023-08-15

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